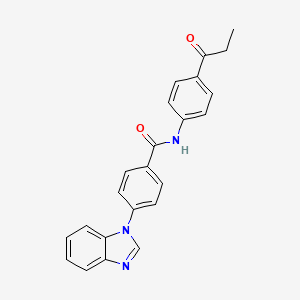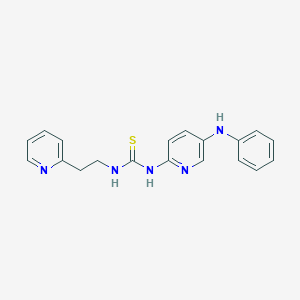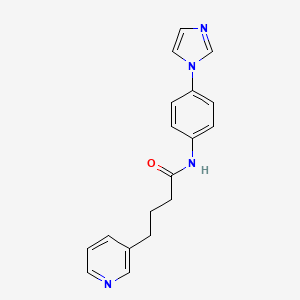
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide, also known as BIPB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide exerts its anticancer effects through the inhibition of tubulin polymerization, which is necessary for cell division. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to reduce the severity of inflammation in animal models of acute lung injury and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide in lab experiments is its high potency and selectivity for tubulin. However, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide is also highly insoluble in water, which can make it difficult to use in certain assays. Additionally, 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has not yet been studied extensively in vivo, so its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several potential future directions for research on 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide. One area of interest is the development of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide's potential as an anti-inflammatory agent in various disease models. Additionally, further in vivo studies are needed to determine the safety and efficacy of 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide as a potential anticancer agent.
Métodos De Síntesis
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can be synthesized through a multistep process starting with the reaction of 4-bromoaniline and 4-propanoylbenzoic acid to form 4-(4-propanoylphenyl)aniline. This intermediate is then reacted with potassium carbonate and 1,2-phenylenediamine to yield 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has been studied for its potential use as an anticancer agent. In vitro studies have shown that 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer. 4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-2-22(27)16-7-11-18(12-8-16)25-23(28)17-9-13-19(14-10-17)26-15-24-20-5-3-4-6-21(20)26/h3-15H,2H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIMSOGUMFEDKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-(4-propanoylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(benzenesulfonyl)-1,4-diazepan-1-yl]-[(1R,2R)-2-[4-(dimethylamino)phenyl]cyclopropyl]methanone](/img/structure/B7433848.png)
![(4,5-Dichloro-1-methylpyrrol-2-yl)-[4-[[(2-methylpyrimidin-4-yl)amino]methyl]piperidin-1-yl]methanone](/img/structure/B7433855.png)
![1-[5-[[6-(4-Bromo-3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]amino]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7433872.png)



![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-chloro-1-methyl-N-[4-[(4-methyl-1,3-thiazol-2-yl)amino]phenyl]pyrazole-3-carboxamide](/img/structure/B7433899.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433936.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-3-(pyrimidin-2-ylamino)benzamide](/img/structure/B7433956.png)